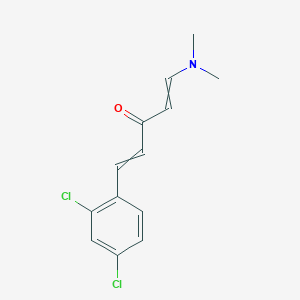
1-(2,4-Dichlorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Diclorofenil)-5-(dimetilamino)penta-1,4-dien-3-ona es un compuesto orgánico caracterizado por la presencia de grupos diclorofenilo y dimetilamino unidos a un esqueleto de penta-1,4-dien-3-ona
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(2,4-Diclorofenil)-5-(dimetilamino)penta-1,4-dien-3-ona generalmente involucra los siguientes pasos:
Materiales de Inicio: La síntesis comienza con 2,4-diclorobenzaldehído y dimetilamina.
Reacción de Condensación: El 2,4-diclorobenzaldehído se somete a una reacción de condensación con dimetilamina en presencia de una base como el hidróxido de sodio.
Formación del Intermediario: Esta reacción forma un compuesto intermedio, que luego se somete a reacciones adicionales para formar el producto final.
Ciclación: El intermedio se cicla en condiciones ácidas o básicas para producir 1-(2,4-Diclorofenil)-5-(dimetilamino)penta-1,4-dien-3-ona.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza del producto final. Los métodos industriales comunes incluyen:
Reactores por Lotes: Utilizando reactores por lotes para controlar las condiciones de reacción y monitorear el progreso de la reacción.
Reactores de Flujo Continuo: Emplear reactores de flujo continuo para la producción a gran escala, lo que permite un mejor control de los parámetros de reacción y una mayor eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(2,4-Diclorofenil)-5-(dimetilamino)penta-1,4-dien-3-ona se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El grupo diclorofenilo puede sufrir reacciones de sustitución con nucleófilos.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Agentes Reductores: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Nucleófilos: Se emplean nucleófilos como aminas y tioles en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo:
Oxidación: La oxidación puede producir cetonas o ácidos carboxílicos correspondientes.
Reducción: La reducción puede producir alcoholes o aminas.
Sustitución: Las reacciones de sustitución dan como resultado la formación de nuevos compuestos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
1-(2,4-Diclorofenil)-5-(dimetilamino)penta-1,4-dien-3-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-(2,4-Diclorofenil)-5-(dimetilamino)penta-1,4-dien-3-ona implica su interacción con dianas y vías moleculares. El compuesto puede ejercer sus efectos a través de:
Unión a Enzimas: Inhibición o activación de enzimas específicas involucradas en las vías metabólicas.
Interacción con Receptores: Modulación de la actividad del receptor para influir en la señalización celular.
Alteración de la Expresión Génica: Afecta la expresión de genes relacionados con su actividad biológica.
Comparación Con Compuestos Similares
Compuestos Similares
1-(2,4-Diclorofenil)-5-(dimetilamino)penta-1,4-dien-3-ona se puede comparar con otros compuestos similares, tales como:
1-(2,4-Diclorofenil)-2-(dimetilamino)etanona: Un compuesto con una estructura similar pero diferentes grupos funcionales.
1-(2,4-Diclorofenil)-3-(dimetilamino)propano: Otro compuesto relacionado con una longitud de cadena de carbono diferente.
Unicidad
La singularidad de 1-(2,4-Diclorofenil)-5-(dimetilamino)penta-1,4-dien-3-ona radica en su estructura química específica, que le confiere propiedades y reactividad distintas. Su combinación de grupos diclorofenilo y dimetilamino lo convierte en un compuesto valioso para diversas aplicaciones en investigación científica e industria.
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO/c1-16(2)8-7-12(17)6-4-10-3-5-11(14)9-13(10)15/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWVLJBJSWANRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C=CC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(1-methyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11731366.png)

![4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11731371.png)
![4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11731377.png)
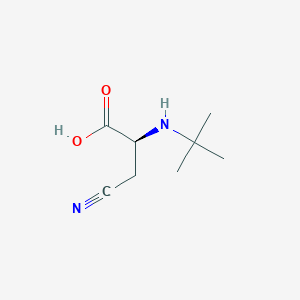
![4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11731395.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11731398.png)
![2-Cyano-N-[(dimethylamino)methylidene]-3-(thiophen-2-YL)prop-2-enamide](/img/structure/B11731402.png)
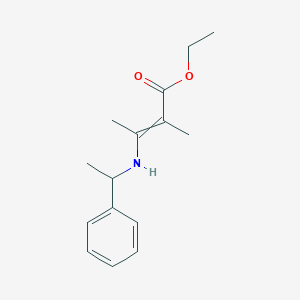
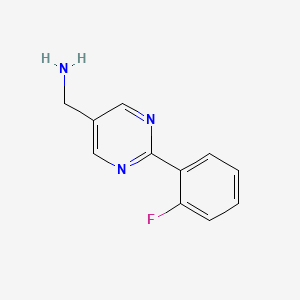
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731420.png)

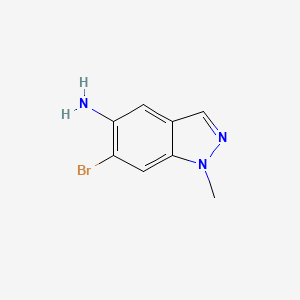
![[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11731443.png)
